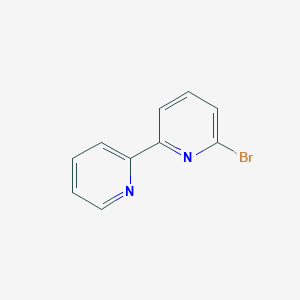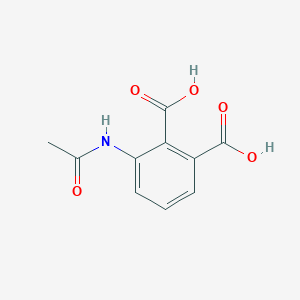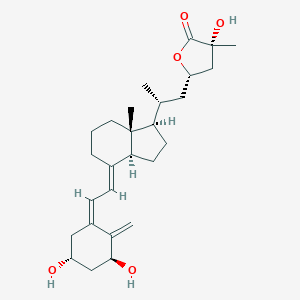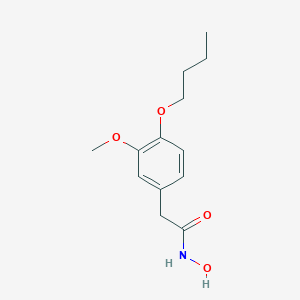
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide: is a chemical compound with the molecular formula C13H19NO4. It is a derivative of acetohydroxamic acid, characterized by the presence of a butoxy and a methoxy group attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- typically involves the reaction of 2-(4-butoxy-3-methoxyphenyl)acetic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial purification techniques such as distillation or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products:
Oxidation: Formation of oximes or nitroso derivatives.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential inhibitory effects on enzymes such as urease.
Medicine: Investigated for its potential therapeutic applications, including as an antimicrobial agent and in the treatment of certain metabolic disorders.
Mechanism of Action
The mechanism of action of acetohydroxamic acid, 2-(4-butoxy-3-methoxyphenyl)- involves its interaction with specific molecular targets. For example, it can inhibit the enzyme urease by binding to its active site, thereby preventing the hydrolysis of urea and reducing the production of ammonia. This inhibition can lead to a decrease in pH and ammonia levels, enhancing the effectiveness of antimicrobial agents .
Comparison with Similar Compounds
Bufexamac: Another acetohydroxamic acid derivative used as a non-steroidal anti-inflammatory drug (NSAID) for treating skin conditions.
Acetohydroxamic Acid: A simpler derivative used to treat urea-splitting bacterial infections of the urinary tract.
Uniqueness: 2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide is unique due to the presence of both butoxy and methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer specific advantages in its applications compared to other similar compounds.
Properties
CAS No. |
15560-61-9 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
2-(4-butoxy-3-methoxyphenyl)-N-hydroxyacetamide |
InChI |
InChI=1S/C13H19NO4/c1-3-4-7-18-11-6-5-10(8-12(11)17-2)9-13(15)14-16/h5-6,8,16H,3-4,7,9H2,1-2H3,(H,14,15) |
InChI Key |
QRJCDIVJPRWSMH-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)CC(=O)NO)OC |
Key on ui other cas no. |
15560-61-9 |
Synonyms |
2-(4-Butoxy-3-methoxyphenyl)acetohydroxamic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


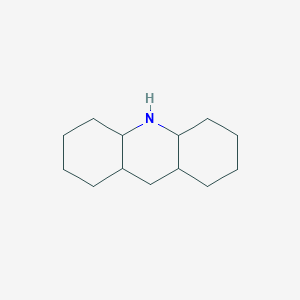

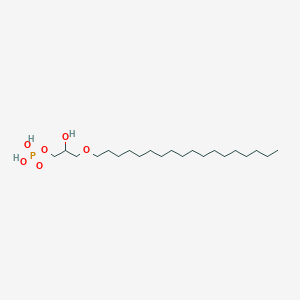
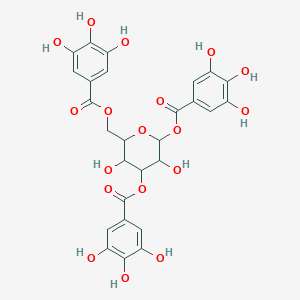
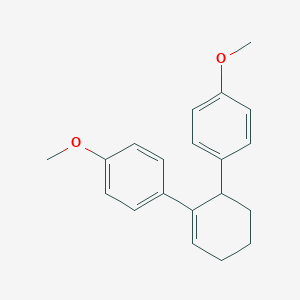
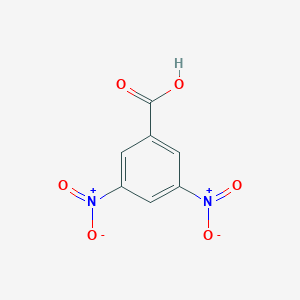
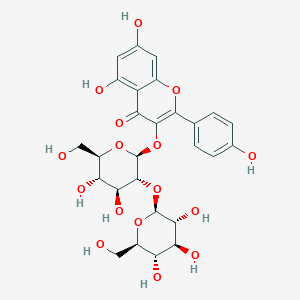
![3,6-Dimethylbenzo[a]pyrene](/img/structure/B106925.png)
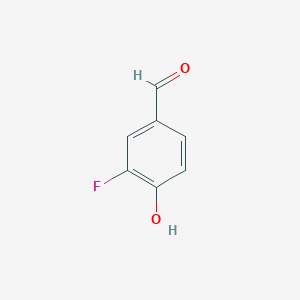

![Silane, [(1-methoxy-2-methyl-1-propenyl)oxy]trimethyl-](/img/structure/B106939.png)
